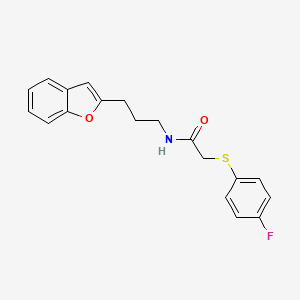

N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide

Description

N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic acetamide derivative characterized by a benzofuran-propyl backbone and a 4-fluorophenylthioacetamide moiety. Its structure combines a benzofuran ring—a heterocyclic system known for bioactivity in pharmaceuticals and agrochemicals—with a thioether-linked fluorinated aromatic group. The compound’s design integrates features that may enhance lipophilicity, metabolic stability, and target binding, depending on substituent interactions .

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO2S/c20-15-7-9-17(10-8-15)24-13-19(22)21-11-3-5-16-12-14-4-1-2-6-18(14)23-16/h1-2,4,6-10,12H,3,5,11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKXDTUXOMBPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-halobenzaldehydes with malonic acid derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of benzofuran derivatives, including antimicrobial and anticancer properties, make this compound a candidate for drug development. Research has shown that benzofuran compounds can inhibit the growth of various pathogens and cancer cells.

Medicine: Potential medical applications include the development of new therapeutic agents. The compound's ability to modulate biological pathways can be harnessed to treat diseases such as infections and cancer.

Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Acetamide Derivatives

The compound shares a core acetamide structure with derivatives listed in , such as:

- N-[3-(dimethylamino)propyl]-2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide

- N-(2-aminoethyl)-2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide polymers

Key Differences :

- Fluorinated Substituents : The target compound features a 4-fluorophenylthio group, whereas compounds use perfluoroalkylthio chains. Aromatic fluorination (as in the target) often enhances π-π stacking in drug-receptor interactions, while aliphatic perfluoro groups improve thermal stability and hydrophobicity, making them suitable for surfactants or coatings .

- Backbone Variation: The benzofuran-propyl group in the target contrasts with dimethylamino or aminoethyl backbones in compounds, which are more polar and likely influence solubility and biological membrane penetration.

Table 1: Structural Comparison of Acetamide Derivatives

| Compound | Substituent Type | Backbone | Potential Applications |

|---|---|---|---|

| Target Compound | 4-fluorophenylthio | Benzofuran-propyl | Pharmaceuticals |

| Acetamides | Perfluoroalkylthio | Aliphatic amines | Surfactants, polymers |

Phthalimide-Based Analogues

highlights 3-chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis. While structurally distinct (phthalimide vs. acetamide core), both compounds incorporate aromatic systems with halogen substituents (Cl in phthalimide vs. F in the target).

Key Differences :

- Core Functionality : Phthalimides are cyclic imides with rigid planar structures, favoring polymer backbone formation. The target’s acetamide is a flexible linker, more suited to modular drug design.

- Halogen Effects : Chlorine in phthalimides aids in polymerization reactivity, while fluorine in the target may reduce metabolic degradation in biological settings .

Pesticide-Related Amides

lists pesticidal amides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide). These share:

- Amide backbones with aromatic/heterocyclic substituents.

- Halogenation (F, Cl) for bioactivity enhancement.

Key Differences :

- Benzofuran vs. Benzamide/Chlorophenyl : The target’s benzofuran may offer unique binding interactions compared to flutolanil’s trifluoromethylbenzamide. Benzofurans are associated with antifungal and anticancer activities, suggesting divergent applications .

- Thioether Linkage : The target’s thioether group is rare in pesticidal amides, which typically use ethers or direct aryl bonds. Thioethers may alter oxidative stability or detoxification pathways.

Table 2: Bioactive Amide Comparison

| Compound | Core Structure | Key Substituents | Reported Use |

|---|---|---|---|

| Target Compound | Acetamide | Benzofuran, 4-fluorophenylthio | Hypothetical drug |

| Flutolanil | Benzamide | Trifluoromethyl, isopropoxy | Fungicide |

| Cyprofuram | Cyclopropanecarboxamide | Chlorophenyl, tetrahydrofuran | Fungicide |

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a benzofuran ring and a fluorophenyl group, suggests a diverse range of pharmacological properties. This article provides an overview of the biological activity of this compound based on recent research findings, including data tables and case studies.

Chemical Structure

- IUPAC Name : N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenyl)acetamide

- Molecular Formula : C19H18FNO2

- Molecular Weight : 311.3 g/mol

Structural Representation

The compound can be represented as follows:

The biological activity of N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its mechanism may modulate specific biochemical pathways, contributing to its observed effects in different biological systems. Detailed studies are essential to elucidate these interactions further.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of related compounds:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzofuran Derivative A | 8 | Mycobacterium tuberculosis |

| Benzofuran Derivative B | 2 | Candida albicans |

| N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide | TBD | TBD |

Studies have shown that compounds with benzofuran structures can inhibit the growth of various pathogens, suggesting that N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide may also possess similar properties .

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. A notable study reported the synthesis of several benzofuran-based compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated significant growth inhibition, as illustrated in the table below:

| Compound | GI50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 1 | 2.74 | ACHN (Renal Cancer) |

| Compound 2 | 2.20 | MDA-MB-231 (Breast Cancer) |

| N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide | TBD | TBD |

These findings underscore the potential of benzofuran derivatives as anticancer agents, warranting further investigation into the specific activity of N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide .

Anti-inflammatory and Analgesic Activity

Compounds with similar structures have also been evaluated for anti-inflammatory and analgesic effects. For example, a study demonstrated that certain benzofuran derivatives significantly reduced inflammation in animal models. The potential for N-(3-(benzofuran-2-yl)propyl)-2-((4-fluorophenyl)thio)acetamide to exhibit these properties remains to be confirmed through targeted studies.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A series of benzofuran derivatives were synthesized and tested against M. tuberculosis strains, revealing promising results with MIC values as low as 8 μg/mL for some compounds .

- Cytotoxicity Evaluation : Compounds derived from benzofuran showed significant cytotoxicity against multiple cancer cell lines, indicating their potential as therapeutic agents in oncology .

- Structure–Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity, such as specific substitutions on the benzofuran ring that improve efficacy against microbial and cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.